molecular formula C12H14N4O4S B10948764 N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-4-nitrobenzenesulfonamide

N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-4-nitrobenzenesulfonamide

Cat. No.: B10948764
M. Wt: 310.33 g/mol
InChI Key: CDDUBURWDSKXPN-UHFFFAOYSA-N
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Description

N~1~-METHYL-N~1~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-4-NITRO-1-BENZENESULFONAMIDE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a nitro group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-METHYL-N~1~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-4-NITRO-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of ethyl acetoacetate with methyl hydrazine to form 1,3-dimethyl-5-pyrazolone . This intermediate is then further reacted with appropriate reagents to introduce the benzenesulfonamide and nitro groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of concentrated sulfuric acid as a catalyst and solvent-free reaction conditions to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N~1~-METHYL-N~1~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-4-NITRO-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can undergo reduction reactions to modify the nitro group.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Reaction conditions often involve elevated temperatures and pressures to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the sulfonamide moiety .

Scientific Research Applications

N~1~-METHYL-N~1~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-4-NITRO-1-BENZENESULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-METHYL-N~1~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-4-NITRO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The pyrazole ring allows the compound to form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity. Molecular simulation studies have shown that the compound fits well into the active site of certain enzymes, leading to inhibition of their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-METHYL-N~1~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-4-NITRO-1-BENZENESULFONAMIDE is unique due to its combination of a pyrazole ring, nitro group, and benzenesulfonamide moiety. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H14N4O4S

Molecular Weight

310.33 g/mol

IUPAC Name

N-methyl-N-[(2-methylpyrazol-3-yl)methyl]-4-nitrobenzenesulfonamide

InChI

InChI=1S/C12H14N4O4S/c1-14(9-11-7-8-13-15(11)2)21(19,20)12-5-3-10(4-6-12)16(17)18/h3-8H,9H2,1-2H3

InChI Key

CDDUBURWDSKXPN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)CN(C)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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